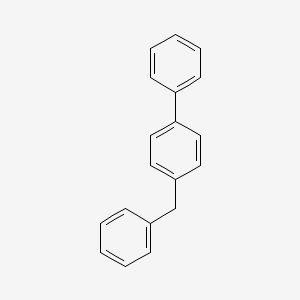

4-Benzylbiphenyl

Description

Contextualization within Biphenyl (B1667301) Chemistry Research

Biphenyls and their derivatives are a well-established class of compounds with rich and diverse chemistry. The study of substituted biphenyls, such as 4-benzylbiphenyl, offers valuable insights into the electronic and steric interactions between aromatic rings. The tri-aromatic structure of this compound serves as an excellent model for investigating aromatic conjugation and the influence of substituents on the torsional angles between the phenyl rings. fishersci.be Research has shown that the benzyl (B1604629) group acts as both an electron-donating and sterically demanding substituent, which influences the compound's reactivity and makes it a valuable subject for understanding aromatic substitution mechanisms. fishersci.be

Overview of Scholarly Interest in this compound Scaffolds

The this compound scaffold is a crucial structural element found in a wide array of functional materials and biologically active compounds. eurekaselect.com Its presence in optoelectronic materials, liquid crystals, and even pharmaceuticals has fueled considerable research into its synthesis and properties. eurekaselect.com The development of efficient synthetic routes to access this scaffold, particularly through modern cross-coupling reactions, has been a significant area of investigation, enabling the creation of complex molecules with tailored properties. eurekaselect.comacs.orgacs.orgresearchgate.net

Chemical and Physical Properties of this compound

The distinct properties of this compound are fundamental to its utility in various chemical applications.

| Property | Value |

| Molecular Formula | C₁₉H₁₆ |

| Molecular Weight | 244.33 g/mol |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 85.0 to 88.0 °C |

| CAS Number | 613-42-3 |

Data sourced from multiple references. nih.govtcichemicals.comthermofisher.com

Synthesis of this compound

The construction of the this compound framework can be achieved through several synthetic methodologies, with Suzuki-Miyaura coupling and Friedel-Crafts reactions being prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound synthesis, this palladium-catalyzed cross-coupling reaction typically involves the reaction of a phenylboronic acid with a halogenated benzyl derivative or a benzyl ester. acs.orgacs.org A key advantage of this method is its tolerance to a wide range of functional groups and its ability to be conducted under relatively mild conditions, sometimes even in an air atmosphere. acs.orgacs.orgresearchgate.net Researchers have successfully synthesized various (benzyl)biphenyls by strategically using different starting materials and reaction conditions. acs.orgacs.orgresearchgate.net For instance, the reaction can be fine-tuned to achieve selective coupling at different positions by taking advantage of the varying reactivity of C-Br, C-O, and C-Cl bonds. acs.org

Friedel-Crafts Benzylation of Biphenyl

The Friedel-Crafts alkylation offers a more traditional approach to synthesizing this compound. This method involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While effective for producing simple diphenylmethane (B89790) derivatives, this method can be limited by issues such as polysubstitution and rearrangement reactions, making it less suitable for the synthesis of more complex or substituted diphenylmethanes. acs.org

| Synthetic Method | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed, high functional group tolerance, can be performed under mild conditions. |

| Friedel-Crafts Benzylation | Lewis acid-catalyzed, suitable for simple diphenylmethanes, can have limitations with substituted derivatives. |

Research Applications of this compound

The unique structural and physical properties of this compound have led to its investigation in several areas of materials science and organic synthesis.

Liquid Crystal Materials

The rigid biphenyl core of this compound makes it a valuable building block for the synthesis of liquid crystal materials. Liquid crystals are essential components in display technologies, and the incorporation of the this compound scaffold allows for the tuning of their physical properties. While this compound itself is not a liquid crystal, its derivatives, such as those with cyano or alkoxy groups, are well-known liquid crystalline compounds. For example, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) and 4'-octyloxy-4-biphenylcarbonitrile (8OCB) are widely studied nematic and smectic liquid crystals, respectively. wikipedia.orgossila.com

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its benzylic position is particularly reactive and can undergo functionalization, such as bromination, to introduce new functionalities. This allows for the subsequent introduction of other groups through nucleophilic substitution reactions. For example, the brominated derivative can react with imidazole (B134444) to form bifonazole, an antifungal agent. Furthermore, the biphenyl unit can be further modified through various aromatic substitution reactions, making this compound a versatile starting material for the construction of a wide range of organic compounds.

| Application Area | Description |

| Liquid Crystal Materials | The rigid biphenyl structure is a key component in the design of liquid crystals for display technologies. |

| Organic Synthesis Intermediate | The reactive benzylic position and the modifiable biphenyl core make it a versatile building block for complex molecules. |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPLQTQFIZBOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210197 | |

| Record name | 4-(Phenylmethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-42-3 | |

| Record name | p-Benzylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 613-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylmethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(PHENYLMETHYL)-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NM7FB925T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzylbiphenyl and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance. nih.gov Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the synthesis of biaryl and diarylmethane structures, including 4-benzylbiphenyl. libretexts.orgacs.org

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide or a related electrophile, catalyzed by a palladium or nickel complex. wikipedia.org This method is favored for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic, easily separable by-products. nih.gov The versatility of this reaction has been extended to include the coupling of benzylic partners, providing a direct route to diarylmethanes like this compound. acs.orgacs.org

Palladium catalysts are the most extensively studied and utilized catalysts for Suzuki-Miyaura couplings. The synthesis of this compound can be achieved by coupling a benzyl (B1604629) halide or a derivative with a biphenylboronic acid, or conversely, a biphenyl (B1667301) halide with a benzylboronic acid derivative.

Research has demonstrated the successful palladium-catalyzed cross-coupling of benzyl bromides with potassium aryltrifluoroborates, which offers high yields and good functional group tolerance with low catalyst loading. nih.gov For instance, the reaction of benzyl bromide with potassium phenyltrifluoroborate using a PdCl₂(dppf)·CH₂Cl₂ catalyst and Cs₂CO₃ as a base affords the coupled product in good yield. nih.gov While benzyl bromides are generally more reactive, benzyl chlorides can also be used, particularly with electron-rich aryltrifluoroborates. nih.gov

Another approach involves the use of benzyl carbonates or acetates as coupling partners for phenylboronic acids. acs.orgresearchgate.net This method allows for the selective synthesis of (benzyl)biphenyls. For example, the reaction of a chlorobenzyl carbonate with phenylboronic acid, followed by a subsequent coupling with another boronic acid, can yield (4-benzyl)biphenyl derivatives. acs.org The reactivity order for these couplings is typically C-Br > C-O > C-Cl, enabling selective bond formation. acs.org

| Benzyl Substrate | Boron Reagent | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | - | High | nih.gov |

| Chlorobenzyl Carbonate | Phenylboronic Acid | PdCl₂/DPEPhos | NaHCO₃ | Ethanol | Moderate | acs.org |

| Benzyl Acetate (B1210297) | Phenylboronic Acid | PdCl₂/DPEPhos | NaHCO₃ | Ethanol | 72 | acs.org |

This table presents a selection of palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of diarylmethanes, illustrating the variety of substrates and conditions employed.

While palladium catalysis is prevalent, nickel-based systems have emerged as a cost-effective and highly effective alternative for certain cross-coupling reactions. researchgate.netnih.gov Nickel catalysts have shown high activity in the coupling of less reactive electrophiles like aryl chlorides and can be particularly effective for the synthesis of biaryls and related structures. rsc.org

For instance, nickel complexes have been successfully used in the Suzuki-Miyaura cross-coupling of (hetero)aryl benzylic ammonium (B1175870) salts with arylboronic acids under mild conditions. researchgate.net Pyridine-bridged bis-benzimidazolylidene nickel complexes, in particular, have demonstrated high catalytic activity. researchgate.net Nickel catalysis has also been applied to the cross-coupling of 2-fluorobenzofurans with arylboronic acids, showcasing its ability to activate strong C-F bonds. beilstein-journals.org While direct examples for the synthesis of this compound are less common in the provided literature, the principles of nickel-catalyzed cross-coupling of benzylic and aryl partners are well-established and applicable. researchgate.netnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

The catalytic cycle begins with the oxidative addition of the organohalide (e.g., a benzyl halide or a halobiphenyl) to a low-valent transition metal center, typically Pd(0) or Ni(0). libretexts.orgrsc.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)). osti.gov The rate of oxidative addition is often the rate-determining step in the catalytic cycle and generally follows the reactivity trend I > OTf > Br > Cl. libretexts.org

For benzyl halides, the oxidative addition to a Pd(0) complex has been shown to proceed with inversion of configuration at the carbon atom, suggesting an Sₙ2-type mechanism. libretexts.orgacs.org However, the exact mechanism can be complex and may involve different pathways depending on the specific substrates, ligands, and reaction conditions. chemrxiv.org For instance, computational studies have explored both a 3-centered concerted mechanism and a nucleophilic displacement mechanism for the oxidative addition of aryl halides to Pd(0). chemrxiv.org The photoexcitation of a Pd(0) species can also facilitate the oxidative addition of alkyl bromides through a single electron transfer (SET) process. d-nb.info

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) or nickel(II) complex. libretexts.orgwikipedia.org This step requires the presence of a base to activate the organoboron species, typically by forming a more nucleophilic "ate" complex. wikipedia.org The exact mechanism of transmetalation is still a subject of research and is believed to be highly dependent on the reaction conditions. researchgate.netrsc.org

Two primary pathways have been proposed for the transmetalation step. In the "oxo-palladium pathway," a hydroxo- or alkoxo-palladium intermediate, formed by the reaction of the Pd(II)-halide complex with the base, reacts with the organoboron reagent. rsc.org Alternatively, a "boronate pathway" involves the direct reaction of the boronate complex (formed from the organoboron reagent and the base) with the Pd(II)-halide complex. researchgate.net The electron-rich nature of organotrifluoroborates is speculated to facilitate the transmetalation process. nih.gov

Mechanistic Pathways in Suzuki-Miyaura Coupling for (Benzyl)biphenyls

Reductive Elimination Sequences

Reductive elimination is a crucial step in many catalytic cycles, leading to the formation of the desired carbon-carbon bond and the regeneration of the active catalyst. libretexts.org In the context of synthesizing this compound, this step typically follows the formation of a high-valent organometallic complex containing both the benzyl and biphenyl moieties. For instance, in palladium-catalyzed cross-coupling reactions, a Pd(II) intermediate bearing both organic groups undergoes reductive elimination to yield this compound and a Pd(0) species. libretexts.orglibretexts.org The rate and efficiency of this step can be influenced by the nature of the ligands on the metal center and the electronic properties of the coupling partners. cam.ac.uk

Mechanistic studies have shown that reductive elimination from d8 metal centers like Pd(II) is a common and often facile process. libretexts.org The reaction proceeds through a concerted mechanism where the two organic groups are eliminated from the metal center simultaneously. libretexts.org

Reductive Coupling Strategies

Reductive coupling strategies provide a powerful means to construct C-C bonds by coupling two electrophilic partners in the presence of a reducing agent. Nickel-catalyzed reductive cross-couplings have emerged as a particularly effective method for the synthesis of 1,1-diarylalkanes, a class of compounds that includes this compound. researchgate.net These reactions typically involve the coupling of an aryl halide with a benzyl halide or a derivative thereof. researchgate.net

Key features of these reactions include:

Catalyst System: Nickel complexes are often employed, sometimes in conjunction with a co-catalyst or specific ligands to enhance reactivity and selectivity. researchgate.netnii.ac.jp

Reductant: A stoichiometric amount of a reducing agent, such as manganese powder, is used to drive the catalytic cycle. researchgate.netnii.ac.jp

Mechanism: The reaction is believed to proceed through the formation of radical intermediates, offering a different mechanistic pathway compared to traditional cross-coupling reactions. nii.ac.jpacs.org

Recent advancements have also explored the use of photoredox catalysis in conjunction with nickel to facilitate reductive couplings under milder conditions. researchgate.netnih.gov Furthermore, desulfurative nickel-catalyzed reductive cross-coupling of benzyl mercaptans with aryl halides presents an alternative route, expanding the scope of accessible starting materials. acs.orgnih.gov

Exploration of Other Cross-Coupling Pathways

Beyond reductive coupling, a variety of other cross-coupling reactions have been successfully applied to the synthesis of this compound. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a phenylboronic acid derivative with a halogenated biphenyl or a benzyl halide in the presence of a palladium catalyst. acs.orgharvard.edu This method is valued for its high tolerance of functional groups and its use of relatively non-toxic organoboron reagents. acs.orgharvard.edu

Key aspects of Suzuki-Miyaura coupling for this compound synthesis include:

Catalyst: Palladium complexes, often with phosphine (B1218219) ligands, are the most common catalysts. acs.orgacs.orgkochi-tech.ac.jp

Base: A base, such as sodium carbonate or potassium carbonate, is required for the transmetalation step. acs.orgmdpi.com

Reaction Conditions: The reaction is typically carried out in a mixed solvent system, sometimes under an inert atmosphere, although air-stable protocols have been developed. acs.orgacs.orgkochi-tech.ac.jp

Researchers have demonstrated the selective synthesis of various (benzyl)biphenyls through successive Suzuki-Miyaura coupling reactions, highlighting the method's versatility. acs.orgacs.org The reactivity order of different leaving groups (e.g., C-Br > C-O > C-Cl) can be exploited for selective C-C bond formation. acs.org Other palladium-catalyzed cross-coupling reactions, such as those involving organostannanes (Stille coupling) or organozinc reagents (Negishi coupling), also offer viable pathways to this compound and its derivatives. kosen-k.go.jpnih.govlibretexts.orgscielo.br

Classical Organic Synthesis Routes

While modern catalytic methods offer significant advantages, classical organic synthesis routes remain relevant, particularly for large-scale industrial production.

Friedel–Crafts Alkylation and its Limitations for Substituted Derivatives

The Friedel–Crafts alkylation is a well-established method for forming carbon-carbon bonds to aromatic rings. nih.gov In the context of this compound synthesis, this typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov This method is often favored in industrial settings due to its simplicity and cost-effectiveness.

However, Friedel–Crafts alkylation suffers from several significant limitations, especially when applied to the synthesis of substituted derivatives: ucalgary.calumenlearning.comquora.com

Polyalkylation: The initial product, this compound, is more reactive than the starting material (biphenyl) towards further alkylation. ucalgary.calumenlearning.com This can lead to the formation of multiply benzylated byproducts, reducing the yield of the desired mono-substituted product. lumenlearning.com

Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is prone to rearrangement to form more stable carbocations. ucalgary.caquora.comlibretexts.org This can lead to a mixture of isomeric products.

Substrate Limitations: The reaction is generally ineffective for deactivated aromatic rings, such as those bearing strongly electron-withdrawing groups. ucalgary.calumenlearning.comquora.com Additionally, substrates containing amino groups can be problematic as the Lewis acid catalyst can complex with the lone pair of the nitrogen, deactivating the ring towards electrophilic substitution. ucalgary.calumenlearning.comlibretexts.org

Harsh Conditions: The use of strong Lewis acids and often elevated temperatures can lead to side reactions and limit the functional group tolerance of the reaction. pjsir.org

These limitations often make modern cross-coupling methods, like the Suzuki-Miyaura reaction, a more attractive option for the synthesis of complex, substituted this compound derivatives where high selectivity is required. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. imist.mawjpmr.com In the synthesis of this compound, several strategies can be employed to align with these principles:

Catalysis: The use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is inherently greener than stoichiometric methods like classical Friedel-Crafts alkylation, as it reduces waste generation. ccchwc.edu.hk

Alternative Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids. nih.govimist.manih.gov

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures reduces energy consumption. ccchwc.edu.hk Photocatalytic methods, which utilize visible light as an energy source, are a promising approach in this regard. nih.govnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. imist.maccchwc.edu.hk Cross-coupling reactions generally exhibit higher atom economy than classical methods that may produce significant amounts of byproducts.

The development of photocatalytic reductive couplings using water as a reducing agent represents a significant step towards a greener synthesis of biaryl compounds. nih.gov Similarly, the use of recyclable catalysts, such as amine-functionalized magnetic nanoparticles, can also contribute to a more sustainable process. nih.gov

One-Pot Synthetic Approaches to Functionalized 4-Benzylbiphenyls

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. mdpi.comorganic-chemistry.orgrsc.org For the synthesis of functionalized 4-benzylbiphenyls, one-pot strategies often leverage the differential reactivity of various functional groups within a molecule.

A notable example is the one-pot synthesis of (benzyl)biphenyls through two sequential Suzuki-Miyaura coupling reactions. acs.orgacs.orgresearchgate.net This approach utilizes a starting material containing two different leaving groups with distinct reactivities, such as a bromo and a chloro substituent. acs.org By carefully controlling the reaction conditions and the order of addition of different boronic acids, it is possible to selectively form C-C bonds at each position in a single pot, leading to a diverse range of functionalized this compound derivatives. acs.orgacs.org

Furthermore, multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product, also represent a powerful one-pot strategy. organic-chemistry.orgdntb.gov.ua The development of a four-component one-pot reaction involving Suzuki couplings has been reported for the synthesis of 4-benzyl-1,1'-biphenyls. dntb.gov.ua

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are crucial considerations for practical applications. The two predominant methods, Friedel-Crafts alkylation and Suzuki-Miyaura coupling, offer distinct advantages and disadvantages.

Friedel-Crafts Alkylation:

This long-established method involves the reaction of biphenyl with a benzyl halide, typically benzyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While it can be a cost-effective approach for industrial-scale production, it suffers from several limitations. acs.org A significant drawback is the potential for polysubstitution, where multiple benzyl groups are introduced onto the biphenyl ring, leading to a mixture of products and reducing the yield of the desired this compound. Furthermore, Friedel-Crafts alkylation is generally not suitable for the synthesis of substituted diphenylmethanes due to its inherent lack of regioselectivity and potential for carbocation rearrangements. acs.org The harsh reaction conditions can also limit its compatibility with sensitive functional groups. ethz.ch

A modified approach using benzyl hydroxamates activated by boron trifluoride etherate (BF₃•OEt₂) has been developed to improve the selectivity of Friedel-Crafts benzylation. This method is reported to be cleaner and more selective, avoiding the formation of highly reactive carbocations and producing non-toxic, metal-free by-products. ethz.ch Another variation employs trifluoroacetic acid (TFA) to promote the alkylation of arenes with benzyl alcohols, offering a simple alternative with water as the only by-product. researchgate.net

Suzuki-Miyaura Coupling:

Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a more versatile and selective method for synthesizing this compound and its derivatives. acs.org This reaction typically involves the coupling of a benzyl derivative (such as a halide, carbonate, or acetate) with an arylboronic acid. acs.orgkochi-tech.ac.jp A key advantage of this method is its high functional group tolerance and excellent regioselectivity, allowing for the precise construction of unsymmetrical biaryl systems. acs.orgresearchgate.net

Research has demonstrated that the reactivity of the coupling partners can be finely tuned. For instance, in successive Suzuki-Miyaura coupling reactions, the order of reactivity has been established as C-Br > C-O > C-Cl, enabling the selective synthesis of diverse (benzyl)biphenyls. acs.orgacs.org This allows for a stepwise construction of the target molecule by controlling the reaction conditions. acs.org For example, a bromo-substituted benzyl ester can first undergo coupling at the C-Br bond, followed by a second coupling at the C-O bond with a different boronic acid. acs.org

Different benzyl esters, such as carbonates and acetates, can be used as coupling partners, with benzyl carbonates generally showing higher reactivity than benzyl acetates. acs.org The choice of ligand, base, and solvent also plays a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling. acs.orgkochi-tech.ac.jp For instance, bidentate phosphine ligands have been shown to be effective in promoting the reaction. acs.org

The following interactive table provides a comparative overview of the two primary synthetic methodologies for this compound.

| Feature | Friedel-Crafts Alkylation | Suzuki-Miyaura Coupling |

| Reagents | Biphenyl, Benzyl Halide, Lewis Acid (e.g., AlCl₃) | Benzyl derivative (halide, carbonate, acetate), Arylboronic acid, Palladium catalyst, Base acs.orgkochi-tech.ac.jp |

| Selectivity | Low regioselectivity, risk of polysubstitution acs.org | High regioselectivity and functional group tolerance acs.orgresearchgate.net |

| Efficiency | Can be cost-effective for large scale | Generally high yields under optimized conditions researchgate.net |

| Substrate Scope | Limited for substituted derivatives acs.org | Broad scope for synthesizing diverse derivatives acs.orgacs.org |

| By-products | Stoichiometric metal waste (traditional method) ethz.ch | Generally cleaner, with by-products dependent on specific reagents ethz.ch |

Successive Suzuki-Miyaura Coupling for Derivative Synthesis:

The development of successive Suzuki-Miyaura coupling reactions has provided a powerful tool for the synthesis of complex this compound derivatives. By exploiting the differential reactivity of various leaving groups on the benzyl moiety, chemists can introduce different aryl groups in a controlled manner.

A study demonstrated the selective synthesis of (benzyl)biphenyls by reacting bromo- and chloro-substituted benzyl esters with two different boronic acids in a stepwise fashion. acs.org The first coupling occurs selectively at the more reactive C-Br bond, and the second coupling then takes place at the C-O bond of the ester. acs.org This strategy allows for the construction of highly substituted and unsymmetrical this compound derivatives with high precision.

The table below summarizes the findings of a study on the successive Suzuki-Miyaura coupling for the synthesis of a (benzyl)biphenyl derivative.

| Step | Reactants | Product | Yield | Reference |

| 1 | 4-Bromobenzyl carbonate, Phenylboronic acid | 4-Bromo-4'-phenyl-diphenylmethane | Moderate | acs.org |

| 2 | 4-Bromo-4'-phenyl-diphenylmethane, 4-Methoxyphenylboronic acid | 4-(4-Methoxybenzyl)-4'-phenyl-biphenyl | - | acs.org |

This comparative analysis highlights the trade-offs between the classical Friedel-Crafts approach and the more modern Suzuki-Miyaura coupling for the synthesis of this compound and its derivatives. While Friedel-Crafts alkylation may be suitable for the bulk synthesis of the parent compound, the Suzuki-Miyaura coupling offers superior selectivity and versatility for the preparation of a wide range of functionalized derivatives, which is crucial for research and development in materials science and medicinal chemistry.

Mechanistic Investigations and Reaction Dynamics

Catalytic Reaction Mechanism Elucidation

The formation of 4-benzylbiphenyl frequently relies on palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Role of Catalyst Species (e.g., Pd(0), Ni(II))

Palladium (Pd) Catalysis:

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the active catalytic species is typically a Pd(0) complex. nih.govyonedalabs.com This Pd(0) species initiates the catalytic cycle by undergoing oxidative addition with an aryl halide, leading to the formation of a Pd(II) intermediate. wikipedia.orgnih.gov While Pd(II) sources like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) are often used as precatalysts due to their stability, they must be reduced in situ to the active Pd(0) state for the catalytic cycle to commence. yonedalabs.commdpi.com This reduction can be facilitated by phosphine (B1218219) ligands or through the homocoupling of boronic acids. yonedalabs.com The choice of palladium source and ligands can significantly influence reaction efficiency. For instance, PdCl₂ has shown higher reactivity than Pd(OAc)₂ in certain cross-coupling reactions for forming diarylmethanes. acs.org The ligands, often bulky and electron-rich phosphines, play a critical role by enhancing the rates of both oxidative addition and reductive elimination. wikipedia.orgnih.gov

Nickel (Ni) Catalysis:

Nickel catalysis has emerged as a powerful alternative to palladium, often involving different mechanistic pathways. mdpi.com While Ni(0)/Ni(II) cycles analogous to palladium are known, nickel catalysis can also proceed through Ni(I) and Ni(III) intermediates, particularly in cross-coupling reactions involving alkyl substrates. mdpi.comchemrxiv.org The use of Ni(II) precatalysts, such as [LₙNiX₂], is common. nih.gov Activation of these Ni(II) precatalysts can occur via transmetalation with the nucleophile followed by reductive elimination, or more frequently, through reduction to Ni(0) by an external reductant. nih.gov In some cases, a radical mechanism involving single electron transfer (SET) processes can lead to the formation of alkyl radicals and Ni(I) species. mdpi.com The specific ligand system, such as terpyridine, can stabilize these various oxidation states and influence the dominant catalytic pathway. mdpi.com For instance, certain nickel pincer complexes have demonstrated high efficiency in C-S cross-coupling reactions. rsc.org

Identification and Characterization of Reaction Intermediates

The catalytic cycle for the synthesis of this compound, particularly via Suzuki-Miyaura coupling, involves several key intermediates. wikipedia.org The cycle begins with the catalytically active Pd(0) species. wikipedia.org

Oxidative Addition Intermediate: The first key intermediate is an organopalladium(II) complex, formed from the oxidative addition of the Pd(0) catalyst to an aryl halide. wikipedia.orgnih.gov This step is often the rate-determining step in the cycle. wikipedia.org

Transmetalation Intermediate: Following oxidative addition, a transmetalation step occurs. In the Suzuki-Miyaura reaction, this involves the transfer of the organic group from the organoboron reagent to the Pd(II) center. wikipedia.orgnih.gov This process is often facilitated by a base. nih.gov

Reductive Elimination Intermediate: The final step is reductive elimination, where the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product, in this case, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyonedalabs.com

While these intermediates are fundamental to the accepted mechanism, their direct observation and characterization can be challenging due to their transient nature. However, studies on related systems have provided evidence for their existence and role in the catalytic process. chemrxiv.org

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain experimentally. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of catalytic reactions. rsc.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to construct a detailed potential energy surface for the entire reaction pathway. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For instance, DFT calculations can be employed to compare the energy barriers of different proposed mechanistic pathways, thereby identifying the most likely route. researchgate.net Such calculations have been used to study various aspects of cross-coupling reactions, including the effects of ligands and substituents on reactivity. rsc.orgnih.gov The choice of functional and basis set is crucial for obtaining accurate results. mdpi.commdpi.com

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on chemical reactions. gauss-centre.eu In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanical methods as the simulation progresses, allowing for the exploration of reaction pathways without pre-defined reaction coordinates. mdpi.comsemanticscholar.org This approach is particularly useful for studying complex reaction networks and identifying unexpected reaction intermediates and pathways. gauss-centre.eu AIMD can simulate the explicit movement of atoms over time, providing insights into the dynamics of bond-breaking and bond-forming events. mdpi.com Combining AIMD with techniques like hyperdynamics can further accelerate the exploration of the chemical space, making it possible to predict new synthetic routes. nih.gov This method has been successfully applied to understand complex processes like combustion and materials synthesis. mdpi.comsemanticscholar.org

Quantum Chemical Investigations of Transition States

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. nih.gov Quantum chemical methods, such as DFT, are used to locate and optimize the geometry of transition states on the potential energy surface. researchgate.netmdpi.com Analysis of the vibrational frequencies of the optimized structure confirms it as a true transition state (characterized by a single imaginary frequency). nih.gov The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical insights into the factors that control the reaction's rate and selectivity. nih.govmdpi.com For example, investigating the transition states in a catalytic cycle can reveal the role of the catalyst and ligands in lowering the activation energy of the reaction. nih.gov These computational investigations are crucial for designing more efficient catalysts and optimizing reaction conditions.

Compound Names

| Compound Name |

| This compound |

| Palladium acetate |

| Palladium chloride |

| Nickel |

| Palladium |

| Triphenylphosphine |

Data Tables

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Catalyst Oxidation State Change |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the organometallic reagent is transferred to the palladium center. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the product. | Pd(II) → Pd(0) |

Table 2: Computational Methods for Mechanistic Elucidation

| Method | Information Provided | Application in this compound Synthesis |

| Density Functional Theory (DFT) | Energy profiles, activation energies, reaction enthalpies, and optimized structures of intermediates and transition states. | Determining the most favorable reaction pathway and understanding the electronic effects of catalysts and substrates. |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic simulation of reaction trajectories, identification of transient species, and exploration of complex reaction networks. | Simulating the step-by-step formation of this compound and identifying potential side reactions or alternative mechanisms. |

| Quantum Chemical Transition State Analysis | Detailed geometry and electronic structure of transition states. | Elucidating the precise nature of bond-forming and bond-breaking steps and the role of the catalyst in lowering activation barriers. |

Kinetic Studies of this compound Formation

The formation of this compound, primarily through the Friedel-Crafts benzylation of biphenyl (B1667301), has been the subject of detailed kinetic investigations to understand the reaction rates, mechanisms, and the influence of various parameters. These studies often employ heterogeneous catalysts in slurry batch reactors to facilitate the reaction between biphenyl and a benzylating agent, typically benzyl (B1604629) chloride.

Research into the benzylation of biphenyl with benzyl chloride using catalysts like amorphous silica-alumina has shown that the reaction yields mainly benzylbiphenyl isomers along with some dibenzyl derivatives as byproducts. epa.govacs.org A significant finding in these studies is the para-selectivity, with the formation of the this compound isomer reaching around 60%, a value that remains largely independent of the reaction conversion. epa.govacs.org The kinetics of this process have been successfully interpreted using a pseudohomogeneous model that describes two consecutive reactions: the formation of monobenzylbiphenyls followed by their subsequent conversion to dibenzylbiphenyls. epa.gov

Kinetic models have been developed to account for not only the main reaction but also for catalyst deactivation, which can occur under certain conditions. For instance, when using dealuminated HY zeolites as catalysts, a model incorporating both the benzylation reaction and catalyst deactivation was proposed. acs.org The reaction rate is influenced by several factors, including the choice of solvent and the concentrations of the catalyst and reactants. acs.org

Detailed kinetic runs have been performed to quantify these effects. For example, studies using HY zeolites demonstrated that the reaction kinetics are chemically controlled when adequate magnetic stirring is applied. acs.org The kinetic model developed was robust enough to interpret experimental runs with varying catalyst doses and different initial concentrations of benzyl chloride. acs.orgacs.org

The influence of reaction conditions on the kinetic coefficients has been systematically studied. Research using an HY360 zeolite catalyst in cyclohexane (B81311) at 80°C revealed that the rate constants for the main reaction (k₁) and for catalyst deactivation (kₐ) could be determined with good precision. acs.org As shown in the table below, these parameters were found to be independent of the catalyst concentration within the tested range. acs.org However, a noticeable solvent effect was observed, with runs in methylcyclohexane (B89554) yielding lower values for the kinetic parameters compared to those in cyclohexane. acs.org

| Solvent | Catalyst Conc. (g/L) | k₁ (L/(min·g)) | kₐ (min⁻¹) |

|---|---|---|---|

| Cyclohexane | 5.16 | 0.00084 | 0.186 |

| Cyclohexane | 7.50 | 0.00082 | 0.180 |

| Cyclohexane | 10.00 | 0.00085 | 0.195 |

| Cyclohexane | 12.80 | 0.00080 | 0.175 |

| Methylcyclohexane | 5.00 | 0.00065 | 0.150 |

| Methylcyclohexane | 10.00 | 0.00068 | 0.160 |

This table presents kinetic coefficients for the benzylation of biphenyl using an HY360 catalyst, demonstrating the influence of catalyst concentration and solvent type. The data is derived from a study by Beltrame et al. (1996) acs.org. k₁ represents the kinetic coefficient for the benzylation reaction, and kₐ represents the kinetic coefficient for catalyst deactivation.

Further investigations using mesoporous MCM-41 aluminosilicate (B74896) as a catalyst also involved carrying out the reaction in a slurry batch reactor at 80°C with cyclohexane as the solvent. capes.gov.br The most accurate interpretation of the kinetic results in this system was achieved using a Langmuir-Hinshelwood model. capes.gov.brresearchgate.net This model accounts for the competitive adsorption of both reactants, biphenyl and benzyl chloride, onto the same active sites on the catalyst surface. capes.gov.br The applicability of the Langmuir-Hinshelwood mechanism is a common approach for studying the kinetics of liquid-phase benzylations over solid acid catalysts. researchgate.net

The temperature is another critical factor influencing the reaction rate. uni-pannon.hu Studies on the alkylation of biphenyl have consistently shown that increasing the temperature accelerates the reaction, leading to a higher conversion of biphenyl and an increased yield of alkylbiphenyl products. uni-pannon.hu This relationship between temperature and the rate constant (k) is described by the Arrhenius equation, which also incorporates the activation energy (Ea) and the pre-exponential factor (A). savemyexams.comkhanacademy.org

Advanced Characterization and Spectroscopic Analysis of 4 Benzylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 4-Benzylbiphenyl, the distinct chemical environments of the hydrogen atoms lead to a characteristic spectrum. The aromatic protons, located on the two phenyl rings, typically resonate in the downfield region of δ 7.2–7.8 ppm. The methylene (B1212753) bridge protons (-CH₂-) are observed as a singlet, indicating their chemical equivalence, with a characteristic chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Biphenyl & Benzyl (B1604629) Rings) | 7.2 - 7.8 | Multiplet | 14H |

| Methylene Protons (-CH₂-) | ~4.0 | Singlet | 2H |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The data represents typical values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the varied electronic environments, each carbon atom in the biphenyl (B1667301) and benzyl groups exhibits a unique resonance. The aromatic carbons generally appear in the δ 127-141 ppm range. The methylene carbon signal is found further upfield. Quaternary carbons, those without attached protons, typically show signals of lower intensity.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| Quaternary Aromatic Carbons | ~138 - 141 |

| Tertiary Aromatic Carbons (CH) | ~127 - 130 |

| Methylene Carbon (-CH₂-) | ~41 - 42 |

Note: Data represents typical chemical shift ranges.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structural features. Key absorptions include C-H stretching vibrations for both the aromatic rings and the aliphatic methylene bridge, as well as C=C stretching vibrations within the aromatic rings. jmaterenvironsci.com

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic (CH₂) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1495, 1450 | C=C Bending | Aromatic Ring |

| ~840 | C-H Out-of-plane Bend | p-disubstituted ring |

Source: Spectral data is compiled from typical values for the respective functional groups. nih.gov

Raman Spectroscopy of Molecular Crystals

Raman spectroscopy is particularly useful for analyzing the vibrational modes of molecular crystals and can provide insights into intermolecular interactions and crystal packing. hmdb.cacore.ac.uk Research on potassium-doped this compound molecular crystals has utilized Raman spectroscopy to study charge transfer mechanisms. hanspub.orgresearchgate.net A notable redshift in the Raman spectrum of the doped material compared to the pristine crystal confirms the transfer of a 4s electron from the potassium atom to the this compound molecule. hanspub.org This charge transfer is a critical factor in the emergence of magnetic properties in the doped crystal. hanspub.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides the exact molecular weight and reveals structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is characterized by an intense molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 244, which corresponds to its molecular weight. jmaterenvironsci.comnih.gov The fragmentation pattern provides further structural confirmation. A significant fragment is observed at m/z 165. jmaterenvironsci.comnih.gov This prominent peak is attributed to the formation of the stable fluorenyl cation ([C₁₃H₉]⁺) after the loss of the benzyl group's phenyl ring and subsequent rearrangement. jmaterenvironsci.com Another notable fragment appears at m/z 167, which can be explained by the loss of a phenyl radical (C₆H₅•). jmaterenvironsci.com

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 244 | [C₁₉H₁₆]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₃H₁₁]⁺ | Loss of Phenyl Radical (•C₆H₅) |

| 165 | [C₁₃H₉]⁺ | Loss of •C₆H₅ followed by H₂ loss and rearrangement |

Source: Fragmentation data compiled from NIST and related studies. jmaterenvironsci.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and structural analysis of volatile and semi-volatile organic compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. slideshare.net

For this compound, a common method involves using a capillary column, such as a DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness), to achieve optimal separation. Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. researchgate.netjmaterenvironsci.com This process generates a molecular ion (M+) and a series of fragment ions, which are characteristic of the compound's structure.

The mass spectrum of this compound exhibits a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 244, corresponding to its molecular weight. researchgate.net The fragmentation pattern provides further structural confirmation. Key fragment ions are observed at m/z 167 and 165. researchgate.netjmaterenvironsci.com The formation of the ion at m/z 167 can be attributed to the loss of a phenyl group (C6H5•), and the subsequent loss of a hydrogen molecule (H2) leads to the fragment at m/z 165. researchgate.netjmaterenvironsci.com Another significant fragment is often seen at m/z 165. The analysis of these fragments allows for the unambiguous identification of this compound. In some cases, tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) for the molecular ion (m/z 244) and a key fragment (m/z 165) can be employed to enhance selectivity, especially in complex matrices.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Ion (m/z) | 244 | researchgate.net |

| Key Fragment Ions (m/z) | 167, 165 | researchgate.netjmaterenvironsci.com |

| Retention Index | 2198 |

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction provides the most definitive structural information for crystalline materials. For this compound, this technique has been used to determine its crystal structure with high precision. researchgate.net Studies have revealed that the average C-C bond length in all three phenyl rings is 1.380(2) Å. A notable feature of the this compound structure is the torsion angle between the two phenyl rings of the biphenyl moiety. researchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C19H16 | researchgate.net |

| Average C-C bond length (phenyl rings) | 1.380(2) Å | researchgate.net |

Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and to characterize the structural properties of bulk materials. While single crystal X-ray diffraction provides the structure of a single crystal, powder XRD gives information about the bulk sample, including phase purity and crystalline form. For this compound, powder XRD patterns can be used as a fingerprint for identification and quality control. In some applications, such as in recording materials, this compound is used in a crystalline form characterized by its powder X-ray diffraction pattern using Cu-Kα radiation. googleapis.com Specific peaks in the diffractogram at particular 2θ angles are characteristic of the crystalline structure of this compound. googleapis.comgoogle.com The analysis of these patterns is crucial for ensuring the correct polymorphic form is present, as different polymorphs can exhibit different physical properties.

Single Crystal X-ray Diffraction Studies

Surface and Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and for predicting the physical properties of the material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scivisionpub.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts. For related biphenyl structures, Hirshfeld surface analysis has been instrumental in identifying the dominant intermolecular interactions. researchgate.netresearchgate.net For instance, the analysis often reveals the percentage contribution of different types of contacts, such as H···H, C···H, and π···π interactions, to the total Hirshfeld surface area. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. scivisionpub.com

To further quantify the strength of the intermolecular interactions identified through Hirshfeld surface analysis, energy framework calculations are employed. This method, based on quantum chemical calculations (often using density functional theory, DFT), calculates the interaction energies between molecular pairs within the crystal. scivisionpub.com These energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components. scivisionpub.com The total interaction energy provides a measure of the stability of the molecular packing. By visualizing these interaction energies as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength, an "energy framework" is constructed. scivisionpub.com This framework provides a clear visual representation of the dominant interaction pathways within the crystal, highlighting the forces that govern the crystal packing. For similar biphenyl systems, dispersion energy is often found to be the dominant component contributing to the stability of the crystal structure. researchgate.net

Structure Activity and Structure Property Relationship Studies in 4 Benzylbiphenyl Systems

Torsional Dynamics of the Biaryl Bond and its Influence on Biological Activities

The conformation of biphenyl (B1667301) derivatives can range from planar (with a dihedral angle of 0°) to twisted. In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 42° to 44°. mdpi.comnih.gov This non-planar arrangement is a result of the steric hindrance between the ortho-hydrogens on the two rings. In the solid state, however, intermolecular forces within the crystal lattice can force the rings to become planar. innovareacademics.in

The degree of twisting around the biaryl bond has a significant impact on the biological activity of biphenyl-containing compounds. nih.gov For a molecule to interact effectively with a biological target, such as an enzyme or a receptor, it must adopt a specific three-dimensional conformation that is complementary to the binding site. The torsional angle of the biphenyl unit plays a crucial role in defining this bioactive conformation. Several studies on various classes of biologically active biphenyls have shown that the ability to adopt a non-coplanar conformation is essential for optimal interaction with the target. auburn.edu

The energy required to rotate around the biaryl bond is known as the torsional barrier. For substituted biphenyls, these barriers can range from 7.4 to 44 kcal/mol, depending on the nature and position of the substituents. analis.com.my The presence of bulky groups at the ortho positions of the biphenyl rings can significantly increase this barrier, restricting the conformational flexibility of the molecule. This restriction can either lock the molecule in a bioactive conformation, enhancing its activity, or prevent it from adopting the necessary shape, thus reducing or eliminating its biological effect. Computational and experimental studies have shown that the torsional angle can influence cell-based efficacy, potentially by affecting properties such as cell penetration or interaction with transporters. nih.gov

| Biphenyl System | Condition | Typical Dihedral Angle (°) | Torsional Barrier Range (kcal/mol) |

|---|---|---|---|

| Unsubstituted Biphenyl | Gas Phase | ~42 - 44 | - |

| Unsubstituted Biphenyl | Solid State | 0 (Planar) | - |

| Substituted Biphenyls | Various | Variable | 7.4 - 44 |

| 4-Benzylbiphenyl | Solid State | -41.6 | - |

Molecular Geometry and Conformation Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallographic studies. mdpi.com These studies provide a detailed picture of the molecule's bond lengths, bond angles, and the spatial relationship between its constituent aromatic rings.

In the solid state, this compound adopts a non-planar conformation. The torsion angle between the two phenyl rings of the biphenyl moiety is -41.6(4)°. mdpi.com This value is very close to the dihedral angle observed for unsubstituted biphenyl in the gas phase, indicating that the benzyl (B1604629) group at the 4-position does not significantly alter the inherent preference for a twisted conformation of the biphenyl core. mdpi.com The average carbon-carbon bond length within the three phenyl rings is 1.380(2) Å. mdpi.com

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ |

| Molecular Weight | 244.33 g/mol |

| Biphenyl Phenyl-Phenyl Torsion Angle | -41.6(4)° |

| Average C-C Bond Length (Aromatic Rings) | 1.380(2) Å |

| Benzyl Group Inclination to Biphenyl Moiety | 106.4(4)° |

Impact of Substitution Patterns on Reactivity and Functionality

The introduction of various substituent groups onto the aromatic rings of the this compound scaffold can dramatically alter its chemical reactivity and biological functionality. The nature, position, and electronic properties of these substituents can influence everything from the rate of chemical reactions to the potency and selectivity of biological activity.

Studies on 4-substituted biphenyls have shown that the benzyl group can act as both an electron-donating and a sterically demanding substituent, which influences the compound's reactivity patterns. The electronic effects of substituents are transmitted through the biphenyl framework, affecting the electron density at different positions on the rings. For instance, in the synthesis of biphenyl derivatives via Suzuki-Miyaura cross-coupling reactions, the electronic nature of the substituents on the boronic acids can influence the reaction efficiency. analis.com.my

In the context of biological activity, the impact of substitution is profound. Structure-activity relationship (SAR) studies on various classes of compounds containing a biphenyl core have demonstrated that even minor changes to the substitution pattern can lead to significant differences in potency and selectivity. For example, in a series of biphenyl derivatives designed as dual neurokinin NK₁/NK₂ receptor antagonists, the nature and position of substituents on the biphenyl rings were critical for achieving high affinity for both receptors. nih.gov

Similarly, in the development of anticancer agents, the presence of specific substituents on a biphenyl or related scaffold can determine the compound's efficacy. For example, studies on thiourea (B124793) derivatives have shown that the introduction of bulky groups at the C-4 position can significantly enhance antitumor activity. analis.com.my In another study on indolobenzazocin-8-one derivatives, methoxy (B1213986) and hydroxyl substitutions on the scaffold were found to compromise either target engagement or membrane penetration, highlighting the delicate balance required for optimal anticancer activity. innovareacademics.in The strategic placement of substituents can also be used to improve the metabolic stability of a drug candidate.

The following table provides illustrative examples of how different substitution patterns on biphenyl-related structures can impact their biological activity.

| Compound Class | Substituent Modification | Effect on Biological Activity | Target/Application |

|---|---|---|---|

| Biphenyl-based Neurokinin Antagonists | Varying substituents on biphenyl rings | Modulated affinity for NK₁ and NK₂ receptors | Dual NK₁/NK₂ Receptor Antagonism |

| Thiourea Derivatives | Bulky groups at C-4 position | Enhanced antitumor activity | Anticancer |

| 1,3,4-Thiadiazole Compounds | p-tolyl and p-methoxyphenyl groups | Favorable effect on anticancer activity | Anticancer (A549 cells) |

| Indolobenzazocin-8-one Derivatives | Methoxy and hydroxyl substitutions | Compromised target binding or cellular permeability | Anticancer (Tubulin Polymerization Inhibition) |

| Benzothiazole-phenyl Analogs | Trifluoromethyl groups on aromatic rings | Well-tolerated by target enzymes but did not improve metabolic stability | Dual sEH/FAAH Inhibition |

Applications of 4 Benzylbiphenyl in Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, 4-Benzylbiphenyl serves as a valuable building block and additive, enhancing the performance of several types of polymers.

Incorporation into Polyimide Synthesis

While direct synthesis of polyimides from this compound itself is not the primary application, its structural motif is integral to creating advanced polyimides. For instance, novel diamine monomers, such as 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl (B1667301), incorporate the benzyl (B1604629) biphenyl scaffold. ingentaconnect.comeurekaselect.com These specialized monomers are then reacted with various dianhydrides to produce fluorinated polyimides. researchgate.netmdpi.comacs.orgiitkgp.ac.in The inclusion of the this compound structure contributes to the desirable properties of the resulting polyimides, such as high thermal stability and solubility in organic solvents. researchgate.net

Development of Phenolic Polymer-Based Materials

Phenolic polymers are a class of thermosetting resins known for their heat resistance and mechanical strength. uplandfab.comakrochem.com The incorporation of this compound and its derivatives can further enhance these properties. While specific research on directly incorporating this compound into the main chain of phenolic polymers is not extensively detailed in the provided results, its use as an additive or as part of a monomer in creating modified phenolic resins is a plausible area of development. The biphenyl structure can increase the thermal stability and mechanical robustness of the resulting material. Additionally, linear phenolic polymers with controlled properties have been synthesized for various applications, suggesting a potential role for functionalized biphenyl compounds. rsc.org

Studies on Mechanical and Thermal Properties of this compound-Containing Polymers

The presence of the this compound moiety in a polymer structure significantly influences its mechanical and thermal characteristics.

Mechanical Properties: Polymers incorporating structures similar to this compound, such as certain polyimides, exhibit excellent mechanical strength. For example, polyimide films derived from diamines containing the benzyl biphenyl structure have demonstrated high tensile strength, with values reaching up to 148 MPa, and a modulus of elasticity up to 2.6 GPa. researchgate.net The rigid biphenyl unit and the flexible benzyl group contribute to a combination of strength and processability. slideshare.net

Thermal Properties: this compound itself exhibits good thermal stability. This inherent characteristic is transferred to polymers that contain this structural unit. Polyimides synthesized with monomers containing the this compound scaffold show very high thermal stability, with 5% weight loss occurring at temperatures as high as 531°C in synthetic air. researchgate.net The glass transition temperatures (Tg) of these polymers can also be quite high, reaching up to 316°C. researchgate.net This makes them suitable for high-performance applications where resistance to heat is critical. bibliotekanauki.plucl.ac.uk

Table 1: Properties of a Polyimide Containing the 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl Monomer

| Property | Value |

|---|---|

| Tensile Strength | Up to 148 MPa researchgate.net |

| Modulus of Elasticity | Up to 2.6 GPa researchgate.net |

| Elongation at Break | Up to 31% researchgate.net |

| 5% Weight Loss Temperature | Up to 531 °C researchgate.net |

| Glass Transition Temperature (Tg) | Up to 316 °C researchgate.net |

| Dielectric Constant (at 1 MHz) | 2.74–3.2 researchgate.net |

| Water Absorption | 0.2–0.7% researchgate.net |

Optoelectronic Materials Research

The 4-benzyl biphenyl scaffold is recognized as an important structural element in the field of optoelectronic materials. ingentaconnect.comeurekaselect.com These materials are crucial for the development of various electronic and optical devices. uni-wuerzburg.de The biphenyl core provides a rigid and electronically active base, which is a desirable feature for creating materials used in applications like light-emitting diodes (OLEDs) and other organic electronic devices. ingentaconnect.comeurekaselect.com Highly fluorinated polyimides, which can be synthesized using monomers containing the benzyl biphenyl structure, exhibit excellent optical transparency, a key property for optoelectronic applications. researchgate.netresearchgate.net

Applications in Dyes and Pigments

This compound and its derivatives can serve as intermediates in the synthesis of certain dyes and pigments. ontosight.aicamlinfs.com The chromophoric properties of the biphenyl system can be modified by the attachment of various functional groups, leading to a range of colors. While specific examples of dyes directly synthesized from this compound are not abundant in the provided search results, the general use of biphenyl compounds as precursors for colorants is established. ontosight.ai For example, it is noted that some phenolic chemicals are used as key ingredients for various dye intermediates and pigments. camlinfs.com

Utilization as Sensitizers in Advanced Materials (e.g., Thermal Papers)

A significant application of this compound is its use as a sensitizer (B1316253) in thermal paper coatings. google.comgoogle.comgoogleapis.com Thermal paper produces an image when heat is applied, a process that relies on the chemical reaction between a leuco dye and a developer. epa.govbpcuk.comepa.gov

Sensitizers like this compound facilitate this dye-forming process. google.com They are believed to function in one of two ways: by lowering the eutectic melting point of the dye-developer system or by acting as a solvent in which the dye and developer can dissolve and react at temperatures below their individual melting points. google.comepa.gov This results in improved heat sensitivity of the paper, allowing for faster and more efficient printing. google.com In studies of alternative color developers for thermal papers, this compound has been effectively used to adjust the static sensitivity of the paper. acs.org

Magnetic Properties of this compound Molecular Crystals

Pristine this compound in its solid state does not exhibit notable magnetic properties. However, the introduction of alkali metals, such as potassium, into its molecular crystal structure can dramatically alter its behavior, leading to the emergence of magnetism. This transformation is a key area of research in the quest for novel organic magnetic materials.

The synthesis of potassium-doped this compound molecular crystals has been successfully achieved through methods such as a two-step process involving ultrasound treatment and low-temperature annealing. hanspub.orgresearchgate.net This process facilitates the intercalation of potassium atoms into the this compound host matrix.

The introduction of potassium induces a significant change in the magnetic properties of the material. Magnetic measurements have revealed that potassium-doped this compound exhibits ferromagnetic behavior at temperatures below 200 K. hanspub.orgresearchgate.net This is a striking contrast to the diamagnetic nature of the undoped organic molecule.

The origin of this induced magnetism is attributed to charge transfer between the potassium atoms and the this compound molecules. Spectroscopic analysis, particularly Raman spectroscopy, has shown a redshift in the spectral lines of the doped material. hanspub.orgresearchgate.net This shift is interpreted as evidence of the transfer of the 4s electron from potassium to the this compound molecule. This charge transfer is believed to be a crucial factor in the formation of local magnetic moments within the crystal lattice. hanspub.orgresearchgate.net

| Property | Observation in K-doped this compound | Reference |

| Magnetic Behavior | Ferromagnetism observed below 200 K | hanspub.orgresearchgate.net |

| Mechanism | Charge transfer from K 4s electron to this compound molecule | hanspub.orgresearchgate.net |

| Spectroscopic Evidence | Redshift in Raman spectrum | hanspub.orgresearchgate.net |

Further investigations into the magnetic characteristics of potassium-doped this compound have revealed properties indicative of a nanomagnetic material. hanspub.orgresearchgate.net Analysis combining magnetic susceptibility measurements and X-ray diffraction (XRD) data has shown that the doped samples are composed of magnetic nanoparticles. hanspub.orgresearchgate.net

The estimated size of these magnetic nanoparticles is approximately 25 nm. hanspub.orgresearchgate.net This finding places potassium-doped this compound in the category of nanomagnets, where the magnetic properties are intrinsically linked to the nanoscale dimensions of the material's domains. The study of such organic-based nanomagnets is a burgeoning field, offering potential pathways to novel materials for spintronics and data storage applications.

| Parameter | Value | Reference |

| Material Type | Nanomagnetic | hanspub.orgresearchgate.net |

| Estimated Grain Size | ~25 nm | hanspub.orgresearchgate.net |

Applications of 4 Benzylbiphenyl in Biomedical and Pharmaceutical Research

Anticancer Research

Derivatives of biphenyl (B1667301) compounds, including those structurally related to 4-benzylbiphenyl, have been a subject of interest in anticancer research. The core structure is seen as a viable backbone for designing molecules that can interact with biological targets implicated in cancer progression.

One area of investigation has been the development of thiazolidine-2,4-dione-biphenyl derivatives. A series of these compounds were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. nih.gov Among the synthesized compounds, some demonstrated moderate to good activity. Specifically, compounds designated as 10b and 10d showed potent activity. nih.gov Further molecular docking studies suggested that these compounds could effectively target the epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling. nih.gov

Another study highlighted that certain biphenyl derivatives may exert their anticancer effects by inhibiting critical signaling pathways. For instance, research has pointed towards the inhibition of the PI3K/Akt signaling pathway in breast cancer cells by a biphenyl compound, which led to decreased cell survival and an increase in apoptosis.

Antimicrobial Investigations

The biphenyl scaffold is also being explored for its potential in developing new antimicrobial agents to combat pathogenic microorganisms.

This compound and its derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that this compound can inhibit the growth of several bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.